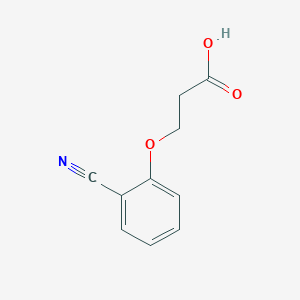

3-(2-Cyanophenoxy)propanoic acid

Descripción general

Descripción

3-(2-Cyanophenoxy)propanoic acid is a heterocyclic organic compound . It has a molecular weight of 191.183360 g/mol and a molecular formula of C10H9NO3 . Its IUPAC name is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyanophenyl group (a phenyl group with a cyano substituent) attached to a propanoic acid molecule via an ether linkage . The canonical SMILES representation is C1=CC=C(C(=C1)C#N)OCCC(=O)O .Physical and Chemical Properties Analysis

This compound has a boiling point of 368ºC at 760 mmHg and a flash point of 176.3ºC . Its density is 1.27g/cm³ . It has 4 H-Bond acceptors and 1 H-Bond donor .Aplicaciones Científicas De Investigación

Renewable Building Block for Material Science

- Phloretic acid, a compound related to 3-(2-Cyanophenoxy)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in materials science, offering a sustainable alternative to traditional methods (Trejo-Machin et al., 2017).

Anti-inflammatory Properties

- New phenolic compounds structurally similar to this compound were isolated from Eucommia ulmoides Oliv. leaves, showing modest inhibitory activities against inflammation (Ren et al., 2021).

Bioanalysis and Human Health

- The compound 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid, structurally related to this compound, has been quantified in human biological matrices. This research offers insights into the metabolic processes involving such compounds and their relevance in conditions like schizophrenia and autism (Obrenovich et al., 2018).

Agricultural and Environmental Applications

- Studies on the photodegradation of cyhalofop, a herbicide structurally related to this compound, highlight its behavior in aqueous systems and environmental impact (Pinna & Pusino, 2011).

Phytotoxic and Mutagenic Effects

- Cinnamic acid derivatives, structurally similar to this compound, demonstrate phytotoxic and mutagenic effects, offering potential insights into their use in agriculture and environmental studies (Jităreanu et al., 2013).

Pharmaceutical Research

- Research into analogs of this compound shows their potential as opioid antagonists, indicating their significance in medical research and drug development (Lu et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-cyanophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-7-8-3-1-2-4-9(8)14-6-5-10(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPCGEWQELOJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602699 | |

| Record name | 3-(2-Cyanophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916198-50-0 | |

| Record name | 3-(2-Cyanophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

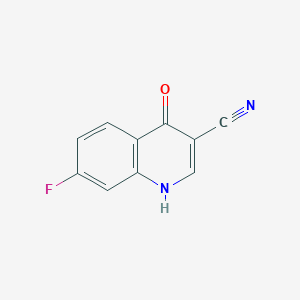

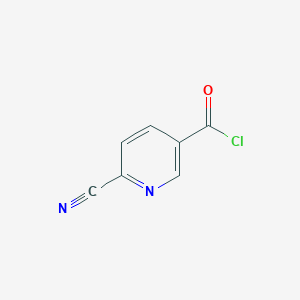

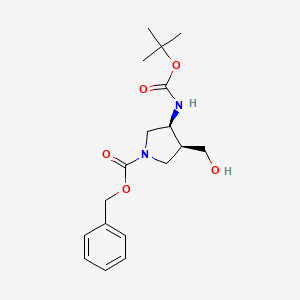

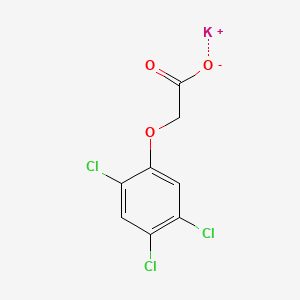

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B1629259.png)